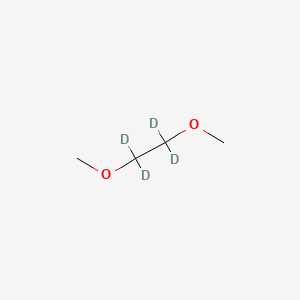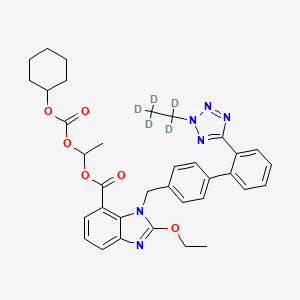
2H-2-Ethyl-d5 Candesartan Cilexetil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-2-Ethyl-d5 Candesartan Cilexetil, also known by its trade name Atacand, is a medication primarily used to treat hypertension or high blood pressure . It is classified as an angiotensin II receptor blocker (ARB) which means it works by blocking the action of a hormone called angiotensin II in the body . It is a prodrug that is hydrolyzed to candesartan in the body .
Synthesis Analysis
A significant challenge in the small-scale synthesis of 2H-2-Ethyl-d5 Candesartan Cilexetil was the final removal of the benzyl protecting group from the tetrazole unit using transfer hydrogenation .Molecular Structure Analysis
The molecular formula of 2H-2-Ethyl-d5 Candesartan Cilexetil is C35H33D5N6O6 . It is a prodrug that undergoes hydrolysis in the gastrointestinal tract during absorption to its active form .Scientific Research Applications
Analytical Characterization and Impurity Identification
Research on "2H-2-Ethyl-d5 Candesartan Cilexetil" primarily revolves around its analytical characterization, the identification of impurities, and the development of novel formulations to enhance its pharmaceutical properties. The identification and structural determination of candesartan cilexetil impurities are crucial for ensuring the purity and efficacy of the drug. Studies have focused on synthesizing and identifying principal impurities/degradation products, utilizing advanced analytical methods such as 1D and 2D NMR experiments, LC/ESI-ITMS, and NMR spectroscopy for structural elucidation (Havlíček et al., 2009); (Raman et al., 2011). These efforts are vital for controlling the quality of candesartan cilexetil during manufacturing and storage.
Formulation and Drug Delivery Enhancement
Significant research has been directed toward improving the solubility, dissolution, and bioavailability of candesartan cilexetil. Techniques such as the development of spherical agglomerates, self-nanoemulsifying drug delivery systems (SNEDDS), and solid dispersions have been explored to address the challenges posed by the drug's poor water solubility. These formulation strategies not only enhance the drug's dissolution rate but also improve its pharmacokinetic profile, offering potential benefits for its therapeutic effectiveness (Patil et al., 2016); (AboulFotouh et al., 2017). These advancements in drug formulation and delivery are essential for maximizing the clinical benefits of candesartan cilexetil, particularly in the management of hypertension and heart failure.
Pharmacokinetic and Pharmacodynamic Studies
Exploring the pharmacokinetic and pharmacodynamic properties of candesartan cilexetil formulations is key to understanding and improving its therapeutic efficacy. Studies have been conducted to evaluate the oral bioavailability, blood pressure control effectiveness, and overall cardiovascular benefits of various candesartan cilexetil formulations, including those aimed at controlled release and enhanced solubility. These studies contribute to a better understanding of how formulation strategies can impact the drug's efficacy in treating conditions such as hypertension and heart failure, guiding clinical use and patient management strategies (Dudhipala & Veerabrahma, 2016).
Mechanism of Action
Target of Action
The primary target of 2H-2-Ethyl-d5 Candesartan Cilexetil is the type-1 angiotensin II receptor (AT1) . This receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
2H-2-Ethyl-d5 Candesartan Cilexetil is an angiotensin II receptor blocker (ARB), meaning it works by blocking the action of a hormone called angiotensin II . By binding to the AT1 receptor, it prevents angiotensin II from exerting its blood pressure-increasing effects . This results in the relaxation and widening of blood vessels, which in turn reduces blood pressure .
Biochemical Pathways
The compound operates within the RAAS, a hormone system that regulates blood pressure and fluid balance . By blocking the AT1 receptor, it disrupts the pathway of angiotensin II, a hormone that causes vasoconstriction and the release of aldosterone, another hormone that promotes sodium and water retention in the kidneys . The disruption of these actions leads to vasodilation and decreased fluid volume, thereby lowering blood pressure .
Pharmacokinetics
2H-2-Ethyl-d5 Candesartan Cilexetil is a prodrug, meaning it is inactive in its ingested form . It is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The use of a deuterated form of the medication, such as 2H-2-Ethyl-d5 Candesartan Cilexetil, allows for more accurate tracking of the medication’s movement in the body, providing a better understanding of its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 2H-2-Ethyl-d5 Candesartan Cilexetil’s action primarily involve the relaxation and widening of blood vessels . This results in reduced blood pressure and makes it easier for the heart to pump blood .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2H-2-Ethyl-d5 Candesartan Cilexetil. For instance, it is generally well-tolerated but may cause side effects such as dizziness, headache, fatigue, and nausea . It may also interact with other medications such as potassium supplements, diuretics, and nonsteroidal anti-inflammatory drugs (NSAIDs) .
properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKUBVHJAZIDCZ-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-2-Ethyl-d5 Candesartan Cilexetil | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


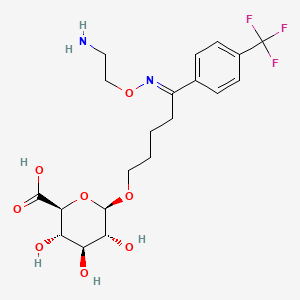
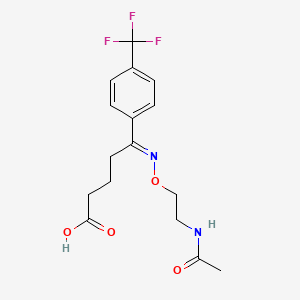
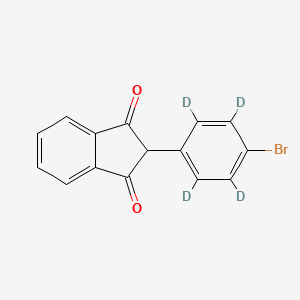
![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/no-structure.png)
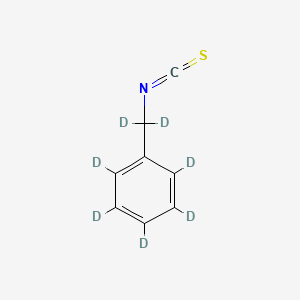
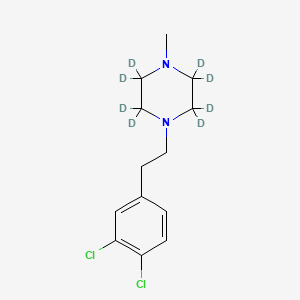
![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)
![2,2-Dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B565642.png)
